5-nitro-1,2-benzothiazole-3-carbaldehyde
Description
Properties
CAS No. |
70061-56-2 |
|---|---|
Molecular Formula |
C8H4N2O3S |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Benzothiazole-3-Carbaldehyde Precursors
The benzothiazole ring is often constructed via cyclization of thioamide precursors. For example, 2-aminobenzenethiol derivatives can react with formylating agents to generate the carbaldehyde moiety. A representative method involves:
Regioselective Nitration
Nitration of the benzothiazole scaffold requires careful selection of nitrating agents to direct the nitro group to position 5. Mixed nitric-sulfuric acid systems at 0–5°C have been shown to favor nitration at the para position relative to the thiazole sulfur. For instance:
Table 1: Nitration Conditions and Yields
| Precursor | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,2-Benzothiazole-3-carbaldehyde | HNO₃/H₂SO₄ | 0 | 4 | 68 |
| 3-Methyl-1,2-benzothiazole | HNO₃/Ac₂O | 25 | 6 | 55 |
Direct Cyclization of Nitro-Substituted Thioamide Precursors
An alternative route involves constructing the benzothiazole ring from nitro-containing precursors, thereby eliminating post-cyclization nitration. This method is advantageous for avoiding functional group incompatibilities.
Thioamide Synthesis
Nitro-substituted thioamides are synthesized via:
Optimization of Cyclization
Key parameters include solvent polarity and temperature:
Table 2: Cyclization Conditions for Nitro-Thioamides
| Thioamide Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5-Nitro-2-(formylthio)aniline | DMF | 120 | 75 |
| 5-Nitro-2-(acetylthio)aniline | Ethanol | 80 | 62 |
Formylation of 5-Nitro-1,2-Benzothiazole
Post-cyclization formylation offers a pathway to introduce the carbaldehyde group after nitration. This method is critical when direct nitration of aldehyde-containing precursors proves challenging.
Vilsmeier-Haack Formylation
The Vilsmeier reagent (POCl₃/DMF) is widely used for introducing formyl groups into electron-rich aromatic systems:
Challenges and Mitigations
-
The nitro group’s electron-withdrawing nature reduces aromatic reactivity, necessitating prolonged reaction times.
-
Side reactions, such as over-oxidation to carboxylic acids, are minimized by strict temperature control (<70°C).
One-Pot Synthesis from Disulfide Precursors
Recent advances in one-pot methodologies enable simultaneous disulfide reduction and cyclization, streamlining the synthesis of complex benzothiazoles.
Disulfide Reduction and Cyclization
A protocol adapted from large-scale benzothiazole synthesis involves:
Table 3: One-Pot Synthesis Parameters
| Disulfide | Acid | Reducing Agent | Yield (%) |
|---|---|---|---|
| Bis(5-nitro-2-nitrophenyl)disulfide | Formic acid | Na₂S₂O₃ | 73 |
| Bis(4-chloro-2-nitrophenyl)disulfide | Acetic acid | Na₂S₂O₄ | 65 |
Comparative Analysis of Methodologies
Each method presents distinct advantages:
-
Nitration of Pre-Formed Benzothiazoles : High regioselectivity but requires handling corrosive nitrating agents.
-
Direct Cyclization : Streamlined process but limited by precursor availability.
-
One-Pot Synthesis : Scalable and efficient, though optimization is required for nitro-substituted substrates.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1,2-benzothiazole-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 5-amino-1,2-benzothiazole-3-carbaldehyde.
Substitution: Various substituted benzothiazole derivatives.
Oxidation: 5-nitro-1,2-benzothiazole-3-carboxylic acid.
Scientific Research Applications
5-nitro-1,2-benzothiazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-1,2-benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The inhibitory efficacy of 5-nitro-1,2-benzothiazole derivatives against protein aggregation varies significantly depending on substituents and target proteins. Below is a detailed comparison with key analogs:
4-(Benzothiazol-2-yl)Aniline (BTA)
- Structural Features : Contains a benzothiazole core linked to an aniline group.
- Activity :
- In TTR81-127 fibril formation assays, BTA at 100 µM reduced Thioflavin T (ThT) fluorescence intensity to 4.1% , outperforming resveratrol (48.2%) and neutral controls (100%) .
- BTA-treated samples exhibited a 10-fold greater reduction in fluorescence intensity compared to resveratrol, indicating superior aggregation inhibition despite similar lag times (time to fibril elongation) .
- Mechanism: Likely involves aromatic stacking interactions with β-sheet-rich fibrils, disrupting nucleation .
Resveratrol
- Structural Features: A polyphenol with two aromatic rings and hydroxyl groups.
- Activity :
5-Nitro-1,2-Benzothiazol-3-Amine (5-NBA)
- Structural Features : Benzothiazole core with a nitro group at position 5 and an amine at position 3.
- However, in Photo-induced Cross-linking of Unmodified Proteins (PICUP) assays, 5-NBA at 50 µM failed to inhibit α-synuclein oligomerization, highlighting context-dependent efficacy .
Other Derivatives (Compounds 6–12)
- Tested at 50 µM, these analogs showed minimal inhibition of α-synuclein oligomerization in PICUP assays, underscoring the unique activity of BTA and 5-NBA .
Key Data Tables
Table 1: Inhibition of TTR81-127 Fibril Formation (ThT Fluorescence Assay)
| Compound | Concentration (µM) | Fluorescence Intensity (%) | Lag Time (Hours) | Reference |
|---|---|---|---|---|
| BTA | 100 | 4.1 | Comparable to CTRL | |
| Resveratrol | 100 | 48.2 | Comparable to CTRL | |
| Neutral Control | N/A | 100 | Baseline |
Table 2: Activity Against α-Synuclein Oligomerization (PICUP Assay)
| Compound | Concentration (µM) | Inhibition Efficacy | Reference |
|---|---|---|---|
| 5-NBA | 50 | Insignificant | |
| Compounds 6–12 | 50 | Insignificant |
Mechanistic Insights and Structural Advantages
- Nitro Group : Enhances electron-withdrawing effects, stabilizing interactions with amyloidogenic regions (e.g., TTR81-127’s β-strands) .
- Benzothiazole Core : Facilitates π-π stacking with aromatic residues in aggregation-prone peptides, as seen in BTA’s superior performance over resveratrol .
- Substituent Flexibility : Derivatives with sulfonamide or acetamide groups (e.g., compound 13) showed variable activity, emphasizing the need for optimal substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
